Maytansinoid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Maytansinoid B can be synthesized through a series of chemical reactions involving the modification of the parent compound, maytansine. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as chromatography and crystallization, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Maytansinoid B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its cytotoxic properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its ability to bind to antibodies.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions are modified maytansinoid derivatives with enhanced cytotoxicity and improved binding affinity to antibodies. These derivatives are often used in the development of ADCs for targeted cancer therapy .
Scientific Research Applications
Maytansinoid B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Employed in cell biology research to study microtubule dynamics and cell division.
Industry: Utilized in the development of novel drug delivery systems and nanocarriers for cancer treatment.
Mechanism of Action
Maytansinoid B exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting microtubule assembly, this compound disrupts cell division, leading to mitotic arrest and cell death . This mechanism is similar to that of other tubulin inhibitors like vinblastine.
Comparison with Similar Compounds
Maytansinoid B is often compared with other cytotoxic compounds used in ADCs, such as:
Calicheamicin: Another potent cytotoxic agent used in ADCs, but with a different mechanism of action.
Dolastatin 10: A tubulin inhibitor with similar cytotoxic properties but different chemical structure.
CC-1065 analogues: Highly potent cytotoxic compounds with distinct mechanisms of action.
This compound is unique due to its high potency and ability to be conjugated to antibodies, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C36H51ClN4O10 |
---|---|
Molecular Weight |
735.3 g/mol |
IUPAC Name |
[(1S,2R,3S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35?,36+/m1/s1 |
InChI Key |
RHTUVJPQKKNTNZ-UXPCMDIXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.